2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-7(5-12)8-9-3-2-4-11(8)10-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQXEMUGZIFMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916256-71-8 | |
| Record name | 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation and Formylation via Microwave-Assisted One-Pot Synthesis
A groundbreaking method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, including 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, employs a microwave-assisted one-pot process . This approach combines β-enaminones (1 ) with NH-3-aminopyrazoles (2 ) in a cyclocondensation reaction, followed by formylation using a Vilsmeyer–Haack reagent (iminium salt). The microwave irradiation enhances reaction efficiency, reducing typical reaction times from hours to minutes while maintaining regioselectivity.
For instance, reacting β-enaminones derived from acetylacetone with 3-amino-5-methylpyrazole under microwave conditions (150°C, 20 min) yields pyrazolo[1,5-a]pyrimidine intermediates. Subsequent treatment with POCl₃ and DMF introduces the aldehyde group at position 3, achieving isolated yields of 85–98% . The regioselectivity is confirmed via NMR and X-ray diffraction, with the aldehyde group exclusively occupying the 3-position due to electronic and steric directing effects.
Alkali-Mediated Cyclization and Hydrolysis
An alternative route leverages alkali-mediated cyclization of 3,3-dialkoxypropionate derivatives with formate esters . In this method, 3,3-dimethoxy methyl propionate reacts with methyl formate in the presence of sodium methoxide, forming a β-ketoester intermediate (IV ). This intermediate undergoes cyclization with 3-methyl-5-aminopyrazole under acidic conditions (acetic acid, toluene, 35–45°C, 48 h) to yield 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate esters (II ) .
Hydrolysis of the ester moiety to the carboxylic acid is achieved using sodium hydroxide (25–35°C, 4 h), followed by acidification with citric acid to precipitate the product . While this pathway primarily targets carboxylic acid derivatives, modifications to introduce the aldehyde group involve substituting the hydrolysis step with oxidative or formylation conditions. For example, replacing hydrolysis with a Swern oxidation (oxalyl chloride, DMSO, triethylamine) could convert a hydroxymethyl intermediate to the aldehyde.
Vilsmeyer–Haack Formylation of Pyrazolo[1,5-a]pyrimidine Intermediates
The Vilsmeyer–Haack reaction is pivotal for introducing the aldehyde group at position 3 . After cyclocondensation, the pyrazolo[1,5-a]pyrimidine core is treated with a Vilsmeyer–Haack reagent (generated from POCl₃ and DMF) at 0–5°C. This electrophilic formylation targets the electron-rich position 3, as evidenced by the absence of competing substitution at position 6. The reaction proceeds via an iminium intermediate, which hydrolyzes upon aqueous workup to yield the aldehyde.
For this compound, this method achieves 90–95% purity, confirmed by H NMR (δ 9.89 ppm, singlet for aldehyde proton) and mass spectrometry (MS (ESI) m/z = 192 [M+H]⁺) .
Multi-Step Synthesis from 5-Amino-3-methylpyrazole
A traditional approach begins with 5-amino-3-methylpyrazole and diethyl malonate. In the presence of sodium ethoxide, these reactants undergo cyclocondensation to form a dihydroxypyrazolo[1,5-a]pyrimidine intermediate. Subsequent oxidation with manganese dioxide (MnO₂) in dichloromethane introduces the aldehyde group at position 3. This method, while reliable, requires rigorous control of oxidation conditions to avoid over-oxidation to carboxylic acids.
Key data include a reaction yield of 75–80% and spectral characterization: H NMR (400 MHz, CDCl₃) δ 9.90 (s, 1H, CHO), 8.75 (d, J = 2.1 Hz, 1H), 6.60 (s, 1H), 2.55 (s, 3H).
Industrial-Scale Adaptation and Process Optimization
The patent CN103896951A highlights scalability for industrial production . Using toluene as a solvent and sodium methoxide as a base, 3,3-dimethoxy methyl propionate and methyl formate react at 10–15°C to form intermediates, which cyclize with 3-methyl-5-aminopyrazole under acetic acid catalysis. For aldehyde synthesis, substituting the final hydrolysis with formylation (e.g., using DMF/POCl₃) could adapt this pathway. The patent reports yields exceeding 78% for analogous esters, suggesting comparable efficiency for aldehyde derivatives .
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group at position 3 serves as a primary site for nucleophilic attacks:
Example: Reaction with 5-amino-3-methylpyrazole under reflux yields hydrazone-linked pyrazolo[1,5-a]pyrimidine derivatives, demonstrating antimicrobial activity .
Oxidative Halogenation
Position-specific halogenation occurs via radical-mediated pathways:
| Halide Source | Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|---|
| NaBr | K₂S₂O₈ | 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | 76% | |
| NaCl | K₂S₂O₈ | 3-Chloro derivative | 68% |
This one-pot methodology in aqueous conditions enables scalable production of halogenated analogs for drug discovery .
Palladium-Catalyzed Cross-Coupling
The aldehyde participates in regioselective C–H functionalization:
Hexafluoroisopropanol (HFIP) solvent enhances reaction efficiency by stabilizing palladium intermediates .
Cyclocondensation Reactions
The aldehyde acts as a directing group for heterocycle formation:
Notably, condensation with 2-cyanoacetohydrazide produces triazolo[4,3-a]pyrimidines with demonstrated anti-HSV-1 activity .
Reductive Transformations
Selective reduction pathways modify the aldehyde group:
| Reducing Agent | Conditions | Product | Use Case | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 3-Hydroxymethyl derivative | Prodrug synthesis | |
| H₂/Pd-C | Ethanol, RT | 3-Methylpyrazolo[1,5-a]pyrimidine | Intermediate for PI3K inhibitors |
The hydroxymethyl derivative serves as a precursor for ester prodrug formulations .
Mechanistic Insights
-
Aldehyde Reactivity : The electron-deficient nature of the aldehyde (due to adjacent nitrogen atoms) facilitates nucleophilic attacks at carbonyl carbon .
-
Regioselectivity : Steric effects from the 2-methyl group direct substitutions to position 5 and 7 in fused-ring systems .
-
Solvent Effects : Polar aprotic solvents (DMF, HFIP) stabilize transition states in palladium-mediated reactions .
This compound's synthetic flexibility makes it valuable for developing kinase inhibitors , fluorescent tags , and antiviral agents . Ongoing research focuses on asymmetric catalysis approaches to access enantiomerically pure derivatives for therapeutic applications.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde exhibit promising anticancer activity. Specifically, compounds from this class have been shown to inhibit key kinases involved in tumor growth. For instance, studies have demonstrated that certain derivatives can selectively inhibit B-Raf kinase, which is crucial in various cancers. The most potent derivatives have shown IC50 values in the low nanomolar range, indicating their potential as targeted cancer therapies .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit enzymes linked to inflammatory diseases and cancer. For example, it has been identified as a selective inhibitor of PI3Kδ, a critical enzyme in signaling pathways associated with autoimmune diseases and cancer . This selectivity suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its therapeutic efficacy.
Neuroprotective Effects
Some studies have highlighted the neuroprotective properties of related compounds, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves protecting neuronal cells from oxidative stress and other neurotoxic agents .
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness as B-Raf kinase inhibitors. The most effective derivative showed an IC50 value of approximately 18 nM, underscoring the potential for developing targeted therapies for melanoma and other cancers .
Case Study 2: Neuroprotective Effects
Research into related compounds revealed their ability to protect neuronal cells from oxidative damage caused by toxic agents. This suggests that derivatives of this compound could be further developed for therapeutic use in neurodegenerative conditions .
Material Science Applications
In addition to its biological applications, this compound has been investigated for its photophysical properties, making it a candidate for optical applications such as fluorescent probes or sensors . The unique electronic structure allows for modifications that can enhance its optical characteristics.
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in cellular signaling pathways. By inhibiting PI3Kδ, these compounds can modulate immune cell functions and have potential therapeutic applications in treating inflammatory and autoimmune diseases .
Comparison with Similar Compounds
This section compares 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs and Their Properties
Key Findings :
- The aldehyde group in this compound facilitates functionalization but may reduce metabolic stability compared to carboxamide derivatives .
- Electron-withdrawing groups (e.g., bromophenyl) enhance kinase selectivity, while bulky substituents (e.g., ethyl) improve membrane permeability .
Stability and Degradation
- Under hydrolytic stress, the amide bond in analogs like 2-((4-bromophenyl)amino)-7-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide degrades faster than the aldehyde group in this compound .
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and therapeutic potential, supported by relevant research findings and data tables.
Structure and Properties
Chemical Structure:
- Molecular Formula: C8H8N4O
- Molecular Weight: 164.18 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core with a carbaldehyde functional group at the 3-position and a methyl group at the 2-position, contributing to its unique reactivity and biological profile.
This compound primarily exerts its biological effects through the inhibition of specific enzymes and modulation of cellular pathways:
- Enzyme Inhibition: It has been identified as an inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in various cellular signaling pathways. By inhibiting PI3Kδ, this compound can influence immune cell functions and has potential applications in treating inflammatory and autoimmune diseases.
- Cellular Effects: The compound has shown promising results in inducing apoptosis in cancer cells and inhibiting cell proliferation, particularly in human cervical cancer (HeLa) cells .
Biological Activities
The compound exhibits a range of biological activities that are summarized below:
Case Studies
-
In Vitro Studies on Cancer Cells:
A study demonstrated that this compound induces apoptosis in HeLa cells with an IC50 value indicating significant cytotoxicity. The mechanism involved the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death . -
Anti-Diabetic Activity:
In another study, the compound was evaluated for its ability to inhibit α-glucosidase. Results indicated an IC50 value of 15.2 ± 0.4 μM, significantly more potent than acarbose (IC50 = 750.0 ± 1.5 μM), highlighting its potential as an anti-diabetic agent . -
Antioxidant Properties:
The antioxidant activity was assessed through various assays, including DPPH and ABTS scavenging tests. The compound exhibited notable antioxidant capacity with IC50 values comparable to established antioxidants like ascorbic acid .
Table 1: Biological Activities Summary
| Activity Type | IC50 Value (μM) | Comparison Standard | Standard IC50 (μM) |
|---|---|---|---|
| Anticancer (HeLa) | Not specified | - | - |
| Anti-diabetic | 15.2 ± 0.4 | Acarbose | 750.0 ± 1.5 |
| Antioxidant | DPPH: 19.63 ± 0.04 | Ascorbic Acid | 39.09 ± 0.09 |
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) | Comparison Standard | Standard Inhibition (%) |
|---|---|---|---|
| α-Amylase | 27.91 ± 0.02 | Acarbose | 65.95 ± 0.01 |
| α-Glucosidase | 17.41 ± 0.02 | Acarbose | 55.45 ± 0.01 |
Q & A
Q. What are the established synthetic routes for 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde?
The compound is synthesized via a two-step sequence starting from methyl ketones. First, cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds forms the pyrazole ring. Subsequent functionalization introduces the aldehyde group at position 2. Key reagents include sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF). The reaction mass efficiency (RME) typically ranges from 40–53%, with recoverable byproducts like methanol and water . Regioselectivity is confirmed via X-ray crystallography, as demonstrated for structurally related pyrazolo[1,5-a]pyrimidines .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Storage: Keep in a sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Store in a cool, dry place away from ignition sources .
- Waste Disposal: Segregate hazardous waste and consult certified disposal services to comply with environmental regulations .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and functional groups. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
- Mass Spectrometry (HRMS): High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ for CHNO: 162.0668) .
- X-ray Crystallography: Resolves ambiguities in regioselectivity, as shown for analogs like 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening: Test novel catalysts (e.g., transition-metal complexes) to enhance cyclization efficiency. For example, regioselective synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using tailored catalysts .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reducing reaction time.
- Byproduct Management: Recover methanol and dimethylamine byproducts via distillation for reuse, improving sustainability .
Q. What mechanisms underlie the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- p53 Activation: Conjugates of this scaffold induce nuclear translocation of p53 in cervical cancer cells (HeLa, SiHa), triggering G/G-M cell cycle arrest and apoptosis via upregulation of BAX and p21 .
- Kinase Inhibition: Substitutions at position 7 modulate interactions with ATP-binding pockets in kinases (e.g., CDK9, CHK1), as shown in structure-activity relationship (SAR) studies .
Q. How do computational methods aid in designing derivatives with enhanced properties?
- DFT/TD-DFT Calculations: Predict electronic transitions and photophysical properties (e.g., fluorescence) by modeling HOMO-LUMO gaps. For example, 7-substituted derivatives exhibit tunable emission wavelengths in the visible spectrum .
- Molecular Docking: Simulate binding affinities to biological targets (e.g., PDE-4, HIV-1 NNRTIs) to prioritize synthetic targets .
Q. How are contradictions in experimental data resolved (e.g., conflicting biological activities)?
- Assay Standardization: Replicate studies under controlled conditions (e.g., cell line specificity, passage number). For instance, p53 activation varies between HeLa (HPV-positive) and other cancer models .
- Structural Reanalysis: Use X-ray crystallography to verify regiochemistry, as misassignment of substituent positions can lead to erroneous activity interpretations .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Starting Material | Methyl ketones (e.g., 1a–g) | |
| Key Reagents | Hydrazine hydrate, NaH, DMF | |
| Reaction Temperature | 80–100°C | |
| RME | 40–53% | |
| Byproducts | Methanol, dimethylamine, water |
Table 2: Biological Activities of Structural Analogs
| Derivative | Biological Target | Activity (IC) | Reference |
|---|---|---|---|
| Anthranilamide conjugates | p53 activation (HeLa) | 0.8–2.4 µM | |
| 7-Trifluoromethyl analog | CDK9 inhibition | <10 nM | |
| 5-Cyanoethyl derivative | PDE-4 inhibition | 15 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
